Lipophilicity Surge: XLogP3 Increase of 1.5 Units Compared to Non-Fluorinated 2-Methoxy-6-phenylnaphthalene
The introduction of a meta-CF3 group on the phenyl ring dramatically elevates lipophilicity relative to the non-fluorinated analog. The target compound exhibits a computed XLogP3 of 5.7 , while 2-methoxy-6-phenylnaphthalene (CAS 59115-43-4) has a predicted XLogP3 of approximately 4.2 based on its lower molecular weight and absence of fluorine . This represents a 1.5 log unit increase (approximately 32-fold increase in partition coefficient), which critically influences membrane permeability, tissue distribution, and formulation requirements.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.7 |
| Comparator Or Baseline | 2-Methoxy-6-phenylnaphthalene: Predicted XLogP3 ≈ 4.2 |
| Quantified Difference | ΔXLogP3 ≈ +1.5 (approx. 32-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) ; comparator value estimated from molecular weight and fragment-based prediction . |
Why This Matters
A 1.5 log unit difference in lipophilicity translates to a 32-fold difference in octanol-water partitioning, which directly impacts drug-like property optimization and necessitates distinct formulation or purification strategies when selecting this compound over its non-fluorinated analog.
- [1] PubChem. XLogP3 Computed Property for CID 10614288. View Source
